molecular formula C9H18Cl2Si B168741 Allylhexyldichlorosilane CAS No. 168270-62-0

Allylhexyldichlorosilane

Cat. No.: B168741
CAS No.: 168270-62-0
M. Wt: 225.23 g/mol
InChI Key: NEOYJEJPABKFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylhexyldichlorosilane is an organosilicon compound with the molecular formula C9H18Cl2Si. It is a colorless liquid that is used as an intermediate in the synthesis of various organosilicon compounds. This compound is known for its reactivity due to the presence of both allyl and dichlorosilane functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylhexyldichlorosilane can be synthesized through the reaction of hexylmagnesium bromide with allyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions. The process is optimized for yield and purity, often involving distillation to separate the desired product from by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.

    Addition Reactions: The allyl group can participate in addition reactions, such as hydrosilylation, where the double bond reacts with silicon hydrides to form new silicon-carbon bonds.

    Polymerization Reactions: The compound can be used as a monomer in the polymerization process to create organosilicon polymers.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Catalysts: Palladium, platinum, or other transition metal catalysts for hydrosilylation

    Solvents: Tetrahydrofuran, dichloromethane, toluene

Major Products Formed:

    Organosilicon Polymers: Used in the production of silicone rubbers and resins

    Functionalized Silanes: Used as intermediates in organic synthesis

Scientific Research Applications

Chemistry: Allylhexyldichlorosilane is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties, such as hydrophobic coatings and adhesives.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.

Industry: The compound is widely used in the production of silicone rubbers, resins, and coatings. Its reactivity makes it valuable in the formulation of adhesives and sealants that require strong and durable bonds.

Mechanism of Action

The mechanism of action of allylhexyldichlorosilane involves its ability to form strong covalent bonds with various substrates. The dichlorosilane group can react with nucleophiles to form stable silicon-oxygen or silicon-nitrogen bonds. The allyl group can participate in addition reactions, allowing the compound to be incorporated into larger molecular structures. These reactions are often catalyzed by transition metals, which facilitate the formation of new bonds and enhance the reactivity of the compound.

Comparison with Similar Compounds

    Allyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of two. It is used in similar applications but has different reactivity due to the additional chlorine atom.

    Hexyltrichlorosilane: Contains a hexyl group and three chlorine atoms. It is used in the production of hydrophobic coatings and as a coupling agent in polymer synthesis.

    Vinylhexyldichlorosilane: Contains a vinyl group instead of an allyl group. It is used in the synthesis of organosilicon compounds with different properties.

Uniqueness: Allylhexyldichlorosilane is unique due to the presence of both an allyl group and a dichlorosilane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form strong covalent bonds with various substrates makes it valuable in the production of durable materials and coatings.

Properties

IUPAC Name

dichloro-hexyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl2Si/c1-3-5-6-7-9-12(10,11)8-4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOYJEJPABKFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CC=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same apparatus and procedure described in EXAMPLE 1, 59.7 g (0.71 mol) of 1-hexene and 80 μl of 1% chloroplatinic acid in isopropanol were added to the flask. Through the dropping funnel was added dropwise 10 g (0.07 mmol) of allyldichlorosilane for 30 rain while refluxing. After confirming by gas chromatography to complete the reaction, vacuum distillation (48°-50° C./0.5 torr) gave 12.5 g (79.3%) of 4,4-dichloro-4-sila-1 -decene.
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 μL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylhexyldichlorosilane
Reactant of Route 2
Reactant of Route 2
Allylhexyldichlorosilane
Reactant of Route 3
Reactant of Route 3
Allylhexyldichlorosilane
Reactant of Route 4
Reactant of Route 4
Allylhexyldichlorosilane
Reactant of Route 5
Allylhexyldichlorosilane
Reactant of Route 6
Allylhexyldichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.